2,5-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide
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Overview
Description
2,5-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions on the benzene ring, a morpholinopyridazinyl group attached to the phenyl ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the 6-morpholinopyridazin-3-yl intermediate. This can be achieved through a series of reactions involving the formation of the pyridazine ring and subsequent functionalization with a morpholine group.
Coupling with 2,5-Dichlorobenzoyl Chloride: The pyridazinyl intermediate is then coupled with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. This step involves the formation of an amide bond, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholinopyridazinyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts can be used for these reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the benzene ring.
Oxidation and Reduction: Products include oxidized or reduced forms of the morpholinopyridazinyl group.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Scientific Research Applications
2,5-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-dichloro-N-(3-(4-morpholinopyridazin-3-yl)phenyl)benzamide: Similar structure but with a different position of the morpholine group.
2,5-dichloro-N-(3-(6-piperidinopyridazin-3-yl)phenyl)benzamide: Similar structure but with a piperidine group instead of morpholine.
Uniqueness
2,5-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2,5-dichloro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N4O2/c22-15-4-5-18(23)17(13-15)21(28)24-16-3-1-2-14(12-16)19-6-7-20(26-25-19)27-8-10-29-11-9-27/h1-7,12-13H,8-11H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPWRJHHRUJLIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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